![molecular formula C16H25N3OS B4540060 N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide](/img/structure/B4540060.png)
N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide
Description
Synthesis Analysis
The synthesis of N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide and its analogs involves strategic incorporation of functional groups to achieve the desired biological activity. The design and synthesis of related compounds, such as N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of glycine transporter-1, demonstrate the nuanced approach required in the synthesis of such complex molecules, optimizing the core scaffold for specific activities (Cioffi et al., 2013).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been a subject of interest due to its intricate design, which is pivotal for its biological function. Studies involving molecular docking and structural confirmation through various spectroscopic methods (IR, 1H-NMR, EI-MS) provide insights into the compound's conformation and the role of its structural features in biological activity (Hussain et al., 2016).
Chemical Reactions and Properties
The chemical reactivity and properties of N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide are influenced by its functional groups. The compound's ability to undergo specific chemical reactions, such as hydrosilylation, highlights its versatile nature and the potential for derivatization to enhance its pharmacological profile (Wang et al., 2006).
Physical Properties Analysis
The physical properties of a compound, including its solubility, melting point, and stability, are critical for its formulation and therapeutic application. While specific studies on N-[3-(4-methyl-1-piperazinyl)propyl]-2-(methylthio)benzamide's physical properties are scarce, related research on analogous compounds provides valuable insights into how such properties might be optimized for medical use.
Chemical Properties Analysis
The chemical properties of this compound, particularly its interactions with biological targets, are central to its potential therapeutic applications. Investigations into the structure-activity relationships (SAR) of related benzamide inhibitors reveal the importance of precise chemical modifications to achieve selectivity and potency towards intended targets (Cioffi et al., 2016).
properties
IUPAC Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-methylsulfanylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3OS/c1-18-10-12-19(13-11-18)9-5-8-17-16(20)14-6-3-4-7-15(14)21-2/h3-4,6-7H,5,8-13H2,1-2H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKOJOSQKBTINJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCNC(=O)C2=CC=CC=C2SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(4-methylpiperazin-1-yl)propyl]-2-(methylsulfanyl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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